molecular formula C7H8N4S B1238251 2-Pyridinecarboxaldehyde thiosemicarbazone CAS No. 61043-10-5

2-Pyridinecarboxaldehyde thiosemicarbazone

Cat. No.: B1238251
CAS No.: 61043-10-5
M. Wt: 180.23 g/mol
InChI Key: GXBCCUBTQFNGFA-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinecarboxaldehyde thiosemicarbazone (2-PCAT) is an organic compound used in scientific research, particularly in the field of biochemistry. It is a derivative of thiosemicarbazone, which is a type of ligand used to bind with metals to form complexes. 2-PCAT has been used in a variety of studies, including those related to enzyme inhibition, metal ion binding, and redox reactions.

Scientific Research Applications

Antitumor Activity

2-Pyridinecarboxaldehyde thiosemicarbazone and its derivatives have shown significant antitumor activity. Liu, Lin, and Sartorelli (1992) synthesized various substituted pyridine-2-carboxaldehyde thiosemicarbazones, demonstrating notable antineoplastic activity in mice with L1210 leukemia. Among these, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone were particularly effective, showcasing remarkable survival rates in treated mice (Liu, Lin, & Sartorelli, 1992).

Iron(III) Complex Formation

Raina and Srivastava (1982) prepared iron(III) complexes of this compound with various anions. These complexes were characterized through elemental analysis, magnetic measurements, infrared spectra, and EPR spectra, providing insights into the structural and bonding characteristics of these compounds (Raina & Srivastava, 1982).

Organotin Chlorides Complexation

Bamgboye and Bamgboye (1988) investigated the complex formation between organotin chlorides and this compound. The study revealed the formation of 1:1 addition complexes, with solid-state configurations studied using Mossbauer and far-infrared spectroscopy (Bamgboye & Bamgboye, 1988).

Corrosion Inhibition

Khaled (2010) explored the adsorption and corrosion inhibition behavior of this compound on nickel surfaces. The study employed electrochemical methods and computational analyses, demonstrating the compound's efficiency as a corrosion inhibitor (Khaled, 2010).

Enhanced Antiproliferative Activity

Qi et al. (2017) synthesized Ga(III) complexes with 2-pyridinecarboxaldehyde thiosemicarbazones, showing enhanced antiproliferative activity. These complexes were effective in promoting apoptosis and inhibiting cell cycle transitions in cancer cells (Qi et al., 2017).

Antiviral Activity

Thompson, Minton, Officer, and Hitchings (1953) demonstrated the antiviral capacity of thiosemicarbazones, including those with pyridine structures, against vaccinia virus in mice. These findings highlight the potential of these compounds in antiviral therapy (Thompson et al., 1953).

Cobalt(III) Complex Formation

Bamgboye and Bamgboye (1985) prepared Cobalt(III) complexes of this compound, characterizing them through various analytical techniques. These complexes provided insights into the coordination chemistry of Cobalt(III) with such ligands (Bamgboye & Bamgboye, 1985).

Structural Studies

Ralzada and Srivastava (1992) conducted structural studies on organotin(IV) complexes with thiosemicarbazones derived from 2-pyridinecarboxaldehyde. The complexes exhibited biologically active configurations, suggesting potential applications in medicinal chemistry (Ralzada & Srivastava, 1992).

Experimental and Theoretical Evaluation as Corrosion Inhibitors

Xu et al. (2014) conducted a detailed experimental and theoretical evaluation of this compound compounds as corrosion inhibitors for mild steel in hydrochloric acid solutions. This study highlighted the compound's effectiveness and the underlying mechanisms of inhibition (Xu et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 2-Pyridinecarboxaldehyde Thiosemicarbazone are DNA, anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II . These targets play crucial roles in cell proliferation, apoptosis, and DNA replication, making them effective targets for anticancer agents.

Mode of Action

This compound interacts with its targets in several ways. It acts against DNA, inducing apoptosis, and inhibits the activities of anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II . This multi-target interaction results in the arrest of the cell cycle at the S phase, induction of apoptosis, lethal autophagy, and suppression of angiogenesis .

Biochemical Pathways

The compound affects multiple biochemical pathways. By acting against DNA and inhibiting topoisomerase II, it interferes with DNA replication and transcription . The inhibition of anti-apoptotic Bcl-xL protein and metalloproteinase MMP2 disrupts cell survival and migration pathways . The induction of apoptosis and lethal autophagy leads to programmed cell death .

Pharmacokinetics

The compound has been shown to exert an effective inhibitory effect on tumor growth and produce few side effects in vivo , suggesting favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound’s action results in significant antitumor and antiangiogenic activities . It effectively inhibits tumor growth and suppresses angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is crucial for tumor growth and metastasis .

Safety and Hazards

The safety data sheet for 2-Pyridinecarboxaldehyde indicates that it is a combustible liquid, harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is fatal if inhaled . It is also toxic to aquatic life .

Future Directions

Future research could focus on developing the next-generation metal agents for efficiently inhibiting tumor growth by synthesizing new complexes derived from 2-pyridinecarboxaldehyde thiosemicarbazone . Another direction could be to investigate the structure-activity relationships of these complexes .

Biochemical Analysis

Biochemical Properties

2-Pyridinecarboxaldehyde thiosemicarbazone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it forms complexes with metals such as zinc and copper, enhancing its biological activity. For instance, the zinc complex of this compound has shown remarkable antitumor and antiangiogenic activities . The compound also interacts with ribonucleoside diphosphate reductase, inhibiting its activity and thereby affecting DNA synthesis . Additionally, it binds to the nitrogen bases of nucleic acids, disrupting replication processes .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It induces apoptosis in tumor cells by activating caspases and regulating BAX/Bcl-2 mechanisms . The compound also causes cell cycle arrest at the S phase, leading to the inhibition of cell proliferation . Furthermore, it influences cell signaling pathways by generating reactive oxygen species (ROS), which contribute to cellular DNA fragmentation and mitochondrial membrane depolarization . These effects collectively result in the suppression of tumor growth and metastasis .

Molecular Mechanism

The molecular mechanism of this compound involves multiple pathways. It binds to DNA, inducing oxidative damage and creating lesions in the DNA strand . The compound also inhibits the activity of anti-apoptotic proteins such as Bcl-xL and metalloproteinases like MMP2 . Additionally, it induces endoplasmic reticulum (ER) stress by upregulating GRP78, leading to calcium release and further contributing to apoptosis . The copper complex of this compound enhances these effects by increasing ROS generation and sensitizing calcium release from the ER .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its biological activity may degrade over extended periods . Long-term studies have shown that this compound maintains its antitumor activity with minimal side effects in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome . It is crucial to determine the optimal dosage to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as ribonucleoside diphosphate reductase, affecting nucleotide metabolism . The compound also influences metabolic flux by altering the levels of various metabolites . Additionally, it is metabolized by liver enzymes, leading to the formation of active and inactive metabolites . Understanding these metabolic pathways is essential for optimizing the therapeutic use of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Its distribution is influenced by factors such as tissue perfusion and the presence of binding sites .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . It localizes to the nucleus, where it interacts with DNA and other nuclear proteins . Additionally, it accumulates in the mitochondria, contributing to mitochondrial dysfunction and apoptosis . Understanding its subcellular localization is essential for elucidating its mechanism of action.

Properties

IUPAC Name

[(E)-pyridin-2-ylmethylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-3-1-2-4-9-6/h1-5H,(H3,8,11,12)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBCCUBTQFNGFA-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61043-10-5, 3608-75-1
Record name Hydrazinecarbothioamide, (E)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name WLN: T6NJ B1UNMYZUS
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-PYRIDINECARBOXALDEHYDE THIOSEMICARBAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Formylpyridine thiosemicarbazone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUV6BG5RZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyridinecarboxaldehyde thiosemicarbazone
Reactant of Route 2
Reactant of Route 2
2-Pyridinecarboxaldehyde thiosemicarbazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.